molecular formula C7H12N2S B2990500 5-Tert-butyl-1,3-thiazol-2-amine CAS No. 299417-31-5

5-Tert-butyl-1,3-thiazol-2-amine

Cat. No. B2990500
CAS RN: 299417-31-5
M. Wt: 156.25
InChI Key: YPVUVTIITAMAPQ-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 299417-31-5 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 5-(tert-butyl)-1H-1lambda3-thiazol-2-amine .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-1,3-thiazol-2-amine can be represented by the Inchi Code: 1S/C7H13N2S/c1-7(2,3)5-4-9-6(8)10-5/h4,10H,1-3H3,(H2,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Tert-butyl-1,3-thiazol-2-amine are not available, thiazoles, in general, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

5-Tert-butyl-1,3-thiazol-2-amine is a solid at room temperature . The storage temperature for this compound is between 28°C .

Scientific Research Applications

Safety and Hazards

While the specific safety and hazards of 5-Tert-butyl-1,3-thiazol-2-amine are not available, a related compound, tert-butylamine, is known to be highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and it is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-tert-butyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVUVTIITAMAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1,3-thiazol-2-amine

Synthesis routes and methods I

Procedure details

To a flask equipped with a Dean-Stark trap was added 3,3-dimethylbutanal (Aldrich, 5.0 g, 50 mmol), pyrrolidine (Aldrich, 4.4 mL, 52 mmol) and p-toluenesulfonic acid monohydrate (10 mg) in cyclohexane (70 mL). The mixture was heated to reflux for 3 hours, the water was removed and the organic phase was concentrated under reduced pressure. The residue was dissolved in methanol (20 mL) and cooled to 0° C. Sulfur (Aldrich, 1.6 g, 50 mmol) and a solution of cyanamide (Aldrich, 2.1 g, 50 mmol) in methanol (5 mL) were added. The reaction mixture was allowed to warm to ambient temperature, stirred for 12 hours, and was concentrated under reduced pressure. The residue was purified by column chromatography (SiO2, 2% methanol in CH2Cl2) to afford the title compound. MS (ESI+) m/z 157 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3,3-dimethylbutyraldehyde (10 g, 99.8 mmol) in 200 mL of cyclohexane was added pyrrolidine (8.7 mL, 0.11 mol) followed by p-toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol). This reaction flask was equipped with a Dean-Stark trap and the mixture was warmed to reflux and was allowed to stir for 3 hours. The mixture was cooled to ambient temperature, filtered, and concentrated under reduced pressure. The residue was dissolved in 75 mL of CH3OH, sulfur was added (3.2 g, 99.8 mmol), and the mixture was cooled to 0° C. Cyanamide (4.2 g, 99.8 mmol) was added portion-wise over 10 minutes and the mixture was allowed to warm to ambient temperature and stir for 18 hours. The reaction mixture was concentrated under reduced pressure and purified by column chromatography (SiO2, ethyl acetate then 10% methanol in ethyl acetate) to afford the title compound. MS (DCI/NH3) m/z 157 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three

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